6-Iodonordihydrocapsaicin
CAS No.: 859171-97-4
Cat. No.: VC0004430
Molecular Formula: C17H26INO3
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 859171-97-4 |
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Molecular Formula | C17H26INO3 |
Molecular Weight | 419.3 g/mol |
IUPAC Name | N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide |
Standard InChI | InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21) |
Standard InChI Key | AAORACFZMYMFCG-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC |
Canonical SMILES | CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Iodonordihydrocapsaicin (IUPAC name: N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-7-methyloctanamide) is characterized by a 17-carbon backbone with critical substitutions influencing its bioactivity . The compound’s molecular formula is C₁₇H₂₆INO₃, yielding a molecular weight of 419.3 g/mol . Key structural features include:
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Iodine substitution at the sixth position of the aromatic ring, enhancing receptor binding affinity.
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Methoxy group at the fifth position and hydroxyl group at the fourth position, critical for interactions with TRPV1 and ERα .
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A branched aliphatic chain (7-methyloctanamide) contributing to lipid solubility and membrane permeability .
Table 1: Physicochemical Properties of 6-Iodonordihydrocapsaicin
Property | Value |
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Molecular Formula | C₁₇H₂₆INO₃ |
Molecular Weight | 419.3 g/mol |
IUPAC Name | N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-7-methyloctanamide |
PubChem CID | 24881008 |
Solubility | Lipid-soluble (predicted) |
Synthesis and Structural Optimization
6-INH was developed through strategic halogenation of nordihydrocapsaicin, a capsaicin analogue lacking the vanillyl group’s double bond. Appendino’s team introduced iodine at the sixth position to exploit halogen bonding with TRPV1’s Tyr511 residue, a key interaction for antagonist activity . This modification increased binding affinity by approximately 20-fold compared to non-halogenated analogues, as demonstrated in radioligand displacement assays .
Pharmacological Profile
TRPV1 Receptor Antagonism
6-INH acts as a competitive TRPV1 antagonist with an IC₅₀ of 10 nM in rat dorsal root ganglion (DRG) neurons, effectively inhibiting capsaicin-induced calcium influx . In guinea pig models, it suppresses bladder and tracheal contractions by blocking TRPV1-mediated neuropeptide release . Notably, its antagonism is use-dependent, showing greater efficacy in tissues with elevated endogenous TRPV1 activity .
Table 2: Key Pharmacological Parameters
Parameter | Value (Model System) | Citation |
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TRPV1 IC₅₀ | 10 nM (rat DRG neurons) | |
TRPM8 Antagonism | Partial inhibition at 1 μM | |
ERα EC₅₀ | 3.2 μM (MVLN assay) |
Dual Modulation of TRPM8 and ERα
Beyond TRPV1, 6-INH exhibits:
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TRPM8 antagonism: At 1 μM, it reduces menthol-induced currents by 40% in transfected HEK293 cells, suggesting a role in temperature sensation modulation .
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ERα agonism: In MVLN assays, 6-INH induces luciferase expression (EC₅₀: 3.2 μM), indicating weak estrogenic activity potentially relevant to breast cancer research .
Challenges and Future Directions
While 6-INH’s selectivity profile addresses limitations of first-generation TRPV1 antagonists, its poor oral bioavailability (predicted <10% due to first-pass metabolism) necessitates formulation improvements. Structural analogs with enhanced metabolic stability are under investigation, focusing on:
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Cyclization of the aliphatic chain to reduce CYP450 metabolism.
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PEGylation to improve aqueous solubility for intravenous delivery.
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